molecular formula C21H20O3 B5029399 6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No. B5029399
M. Wt: 320.4 g/mol
InChI Key: LRQTVRXUSYMMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as CP 55,940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer researchers and has since been used in numerous scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 55,940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a key role in the regulation of various physiological processes. By activating these receptors, 6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 55,940 can modulate the release of neurotransmitters and other signaling molecules, leading to a wide range of effects on the nervous system and other tissues.
Biochemical and Physiological Effects:
6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 55,940 has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, neuroprotection, and modulation of immune function. It has also been shown to have effects on cardiovascular function, gastrointestinal motility, and other physiological processes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 55,940 in lab experiments is its potent and selective activity at the cannabinoid receptors, which allows for precise modulation of these pathways. However, its complex synthesis and potential for off-target effects may limit its utility in some experimental settings.

Future Directions

There are numerous potential future directions for research on 6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 55,940 and related compounds. Some possible areas of investigation include the development of more selective and potent cannabinoid receptor agonists, the exploration of novel therapeutic applications, and the investigation of the underlying mechanisms of action and potential side effects. Additionally, further research may be needed to optimize the synthesis and formulation of 6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 55,940 for use in clinical settings.

Synthesis Methods

The synthesis of 6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 55,940 involves the reaction of a cyclopentadiene derivative with a substituted phenylacetic acid derivative in the presence of a Lewis acid catalyst. The resulting product is then subjected to further chemical modifications to produce the final compound. The synthesis of 6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 55,940 is complex and requires specialized knowledge and equipment, making it difficult for non-experts to replicate.

Scientific Research Applications

6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 55,940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and may have potential as a treatment for conditions such as multiple sclerosis, neuropathic pain, and epilepsy.

properties

IUPAC Name

6-methyl-7-(2-phenylethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-14-19(23-13-12-15-6-3-2-4-7-15)11-10-17-16-8-5-9-18(16)21(22)24-20(14)17/h2-4,6-7,10-11H,5,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQTVRXUSYMMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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